molecular formula C8H8N2O3 B1267331 N-methyl-3-nitrobenzamide CAS No. 3400-26-8

N-methyl-3-nitrobenzamide

Cat. No.: B1267331
CAS No.: 3400-26-8
M. Wt: 180.16 g/mol
InChI Key: KKNRKRLMGLMZDK-UHFFFAOYSA-N
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Description

N-Methyl-3-nitrobenzamide is an organic compound with the molecular formula C8H8N2O3 It is a derivative of benzamide, where a nitro group is substituted at the third position of the benzene ring, and a methyl group is attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-3-nitrobenzamide can be synthesized through the direct condensation of 3-nitrobenzoic acid and methylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride (SOCl2) to activate the carboxylic acid group, followed by the addition of methylamine to form the amide bond. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the reaction. Ultrasonic irradiation has been reported as a green and efficient method for the preparation of benzamide derivatives, including this compound .

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form N-methyl-3-aminobenzamide. Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: The nitro group in this compound can be substituted by nucleophiles such as hydroxide ions (OH-) to form N-methyl-3-hydroxybenzamide.

    Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to form 3-nitrobenzoic acid and methylamine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), sodium borohydride (NaBH4).

    Substitution: Hydroxide ions (OH-), aqueous sodium hydroxide (NaOH).

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products:

    Reduction: N-Methyl-3-aminobenzamide.

    Substitution: N-Methyl-3-hydroxybenzamide.

    Hydrolysis: 3-Nitrobenzoic acid, methylamine.

Scientific Research Applications

N-Methyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, the reduction of the nitro group to an amino group can lead to the formation of reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to undergo various chemical transformations makes it a versatile tool in research .

Comparison with Similar Compounds

N-Methyl-3-nitrobenzamide can be compared with other nitrobenzamide derivatives, such as:

    2-Methyl-3-nitrobenzamide: Similar structure but with the methyl group at the second position.

    N-Ethyl-3-nitrobenzamide: Similar structure but with an ethyl group instead of a methyl group.

    3-Nitrobenzamide: Lacks the methyl group on the nitrogen atom.

Uniqueness: The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets .

Properties

IUPAC Name

N-methyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-9-8(11)6-3-2-4-7(5-6)10(12)13/h2-5H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNRKRLMGLMZDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278376
Record name N-methyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3400-26-8
Record name 3400-26-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7097
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-methyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Commercially available 3-nitrobenzoic acid is reacted with methylamine and EDC under standard conditions to afford N-methyl-3-nitrobenzamide, which is reduced with LAH under standard conditions to afford N-methyl(3-nitrophenyl)methanamine, which is protected with benzylchloroformate under standard conditions to yield t-butyl 3-nitrobenzylmethylcarbamate. This material is nitrosated and reduced to yield t-butyl 3-hydrzazinobenzylmethylcarbamate.
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Synthesis routes and methods II

Procedure details

In a dry flask 3-nitrobenzoyl chloride (7.00 g, 37.7 mmol) was dissolved in tetrahydrofuran (300 mL) and methylamine (41.5 mL of a 2.0 M solution in tetrahydrofuran, 82.9 mmol) was added. The reaction mixture was stirred for 2 hours. The reaction mixture was diluted with ethyl acetate (500 mL) and extracted with water three times (100 mL). The organic layer was dried with sodium sulfate, filtered, and concentrated in vacuo. The crude solid (6.38 g, 94%) was used with further purification. 1H NMR (300 MHz, CDCl3), δ: 8.84 (bs, 1H), 8.67 (m, 1H), 8.37 (dd, J=8, J′=2, 1H), 8.28 (d, J=7, 1H), 7.78 (dd, J=8, J′=7, 1H), 2.83 (m, 3H). MS (ESI), m+/z: (M+H)+=181.
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Synthesis routes and methods III

Procedure details

3-Nitrobenzoyl chloride (7.00 g, 37.7 mmol) was dissolved in tetrahydrofuran (300 mL) and a 2.0 M solution of methylamine in tetrahydrofuran (41.5 mL, 82.9 mmol) was added. The reaction mixture was stirred for 2 hours. The reaction mixture was diluted with ethyl acetate and washed three times with water. The organic layer was dried over sodium sulfate and concentrated to provide a solid (6.38 g, 94%). 1H NMR (300 MHz, CDCl3), δ8.84 (bs, 1H), 8.67 (m, 1H), 8.37 (dd, J=8, 2 Hz, 1H), 8.28 (d, J=7 Hz, 1H), 7.78 (dd, J=8, 7 Hz, 1H), 2.83 (m, 3H). Mass spec (ES+) m+/z 181 (M+H+).
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94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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